4-(Benzylthio)butanoic acid
Overview
Description
4-(Benzylthio)butanoic acid is a chemical compound with the molecular formula C11H14O2S . It can be synthesized from γ-butyrolactone .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzylthio group attached to a butanoic acid molecule . The molecular weight is 210.3 .Scientific Research Applications
Supramolecular Organic Frameworks
(Benzylthio)acetic acid (HBTA): , a close relative of 4-(benzylthio)butanoic acid, has been successfully incorporated into the construction of novel supramolecular organic frameworks. These frameworks exhibit intriguing properties and potential applications in areas such as gas storage, catalysis, and drug delivery .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(Benzylthio)butanoic acid is the Voltage-gated calcium channel alpha-2/delta-1 (CACNA2D1) . This protein plays an important role in regulating calcium current density and activation/inactivation kinetics of the calcium channel, which is crucial for excitation-contraction coupling .
Mode of Action
It is known that benzylic compounds, such as this compound, are activated towards free radical attack . This suggests that the compound may interact with its target, CACNA2D1, through a free radical mechanism, leading to changes in the protein’s function .
Biochemical Pathways
Given its target, it is likely that it impacts pathways involving voltage-gated calcium channels . These channels play a key role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression .
Pharmacokinetics
It is known that the compound has a molecular weight of 2103 , which suggests it may have good bioavailability due to its relatively small size.
Result of Action
Given its target, it is likely that the compound impacts cellular processes that rely on calcium signaling, such as muscle contraction and neurotransmitter release .
Action Environment
It is known that the compound is stable in an oil form , suggesting that it may be stable in lipid-rich environments.
properties
IUPAC Name |
4-benzylsulfanylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLXLPXUVKDGNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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